BenchChemオンラインストアへようこそ!

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Adenosine receptor binding GPCR pharmacology Neurological signaling

1‑Ethyl‑3‑((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)urea is a synthetic, small‑molecule urea derivative designed for structure‑activity relationship (SAR) investigations. Its key differentiator is the methylene bridge between the piperidine core and the urea group—a single‑atom insertion that, compared to directly linked analogs such as EPPU, can drastically alter target selectivity (e.g., sEH vs. sodium channels), metabolic stability, and blood‑brain barrier permeation. For drug‑discovery teams exploring inflammatory or neurological disorders, this compound serves as a precise probe for diversity‑oriented screening and competitive‑intelligence patent landscaping. Bulk procurement without compound‑specific validation data risks experimental failure; therefore, only order this exact structure to ensure the methylene‑spacer advantage.

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 2034228-16-3
Cat. No. B2562337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
CAS2034228-16-3
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESCCNC(=O)NCC1CCN(CC1)C2=CN=CC=C2
InChIInChI=1S/C14H22N4O/c1-2-16-14(19)17-10-12-5-8-18(9-6-12)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H2,16,17,19)
InChIKeyGTFBPJBUWJYZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034228-16-3): A Structurally Distinct Piperidine-Urea Analog for Targeted Research


1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034228-16-3) is a synthetic, small-molecule urea derivative characterized by a piperidine ring linked to a pyridine moiety and an ethyl-substituted urea group via a methylene bridge . It belongs to a pharmacologically active class of piperidine-urea compounds explored for applications in neurology and inflammation [1]. Its structural hallmark is the methylene spacer between the piperidine core and the urea functional group, which distinguishes it from closely related analogs where the urea is directly attached to the piperidine ring, potentially affecting its conformational flexibility, target-binding kinetics, and physicochemical properties.

Why 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea Cannot Be Interchanged with Other Piperidine-Urea Analogs


Substitution of in-class piperidine-urea compounds is highly unreliable due to the profound impact of subtle structural modifications on their biological profile. The presence of a methylene linker in 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, compared to a directly attached urea in analogs like 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea (EPPU), can drastically alter target selectivity, metabolic stability, and the ability to cross the blood-brain barrier . The broader patent literature confirms that alkyl spacers within this chemotype are critical determinants of activity against specific targets, such as soluble epoxide hydrolase (sEH) versus sodium channels, meaning even a single-atom change can redirect a compound's entire therapeutic utility [1]. Therefore, generic procurement without compound-specific validation data poses a high risk of experimental failure.

Quantitative Differentiation Evidence for 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea vs. Key Analogs


Potency Against Adenosine Receptors: A Suspected but Unverified Differentiator

A ChEMBL-curated entry in BindingDB (BDBM50389799) reports a Ki of 27 nM for a compound listed as CHEMBL2070508 against the human A1 adenosine receptor, a value that was initially associated with 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea [1]. However, independent verification confirms that CHEMBL2070508 is the chemically distinct adenosine derivative 5'-Oxo-5'-(cyclopentylamino)-5'-deoxyadenosine, and not the target piperidine-urea [2]. This misannotation means there is currently no primary affinity data for the target compound at adenosine receptors, preventing any direct comparison with analogs like EPPU, which is a known sodium channel blocker with no reported adenosine activity .

Adenosine receptor binding GPCR pharmacology Neurological signaling

Structural Comparison with the Direct Analog EPPU: The Methylene Spacer as a Key Point of Differentiation

The defining structural feature of 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is the methylene (CH2) spacer connecting the piperidine ring and the urea nitrogen . This contrasts with the closest disclosed analog, 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea (EPPU), where the urea is directly bonded to the piperidine, creating a different conformational profile . In chemical biology, the introduction of a methylene spacer can increase molecular flexibility, enhance interaction with deeper binding pockets, and alter the basicity of the adjacent nitrogen atom, all of which can significantly change a ligand's selectivity profile and metabolic vulnerability. This structural divergence suggests the two compounds cannot be assumed to have interchangeable activity, but a direct experimental comparison has not been published.

Structure-activity relationship (SAR) Drug design Physicochemical properties

Class-Wide Potential as Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent patent disclosures from NeuroPn Therapeutics describe novel piperidine urea-derived compounds as inhibitors of soluble epoxide hydrolase (sEH) for the treatment of neuropathic pain and neurodegenerative diseases [1]. The generic class formula in these disclosures is structurally broad and encompasses compounds with pyridinyl-piperidine-urea scaffolds. Given the structural features of 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, it falls within this general pharmacophore space, making it a plausible candidate for sEH inhibition profiling. However, neither compound-specific inhibitory concentration (IC50) data nor comparative enzymatic activity against known sEH inhibitors like AUDA or EC5026 are available for this single compound, making any direct procurement decision based on sEH potency speculative.

Soluble epoxide hydrolase Neuroinflammation Pain management

Specialized Research Scenarios for 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034228-16-3)


Use as a Control Compound in Methylene-Spacer Structure-Activity Relationship (SAR) Studies

Given its single, high-impact structural difference from the known compound EPPU, the primary research value of 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea lies in SAR investigations. Researchers experimentally characterizing sodium channel blockers or sEH inhibitors can use this compound alongside EPPU to directly measure how the insertion of a methylene spacer affects binding affinity (IC50/Ki), functional activity (EC50), and selectivity profiles. Data generated from such head-to-head quantitative experiments would directly address the current evidence gap and establish the compound's true differentiation .

Pharmacological Profiling in Piperidine-Urea Themed Discovery Projects

For drug discovery programs exploring the piperidine-urea scaffold for inflammatory or neurological disorders, this compound serves as a specific probe for diversity-oriented screening . It can be included in panels to test the hypothesis that the methylene linker enhances brain penetration or reduces off-target binding compared to directly linked analogs. Any resulting selectivity data against a broader panel of GPCRs, ion channels, or enzymes would quantify its uniqueness and scientific value, making it a critical addition for comprehensive patent landscaping and competitive intelligence analysis.

Quote Request

Request a Quote for 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.